7-Bromo-2,2-difluorocycloheptan-1-one
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Overview
Description
7-Bromo-2,2-difluorocycloheptan-1-one is a chemical compound with the molecular formula C7H9BrF2O and a molecular weight of 227.05 g/mol This compound is characterized by the presence of a bromine atom and two fluorine atoms attached to a cycloheptanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,2-difluorocycloheptan-1-one typically involves the bromination and fluorination of cycloheptanone. One common method includes the following steps:
Bromination: Cycloheptanone is reacted with bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce the bromine atom at the 7th position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2,2-difluorocycloheptan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines (NH3) or thiols (RSH) in the presence of a base like sodium hydroxide (NaOH).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of amines or thioethers.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
7-Bromo-2,2-difluorocycloheptan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Bromo-2,2-difluorocycloheptan-1-one involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to proteins and enzymes. The carbonyl group can also form hydrogen bonds with biological targets, affecting the compound’s activity and selectivity .
Comparison with Similar Compounds
Similar Compounds
7-Chloro-2,2-difluorocycloheptan-1-one: Similar structure but with a chlorine atom instead of bromine.
7-Iodo-2,2-difluorocycloheptan-1-one: Similar structure but with an iodine atom instead of bromine.
2,2-Difluorocycloheptan-1-one: Lacks the halogen atom at the 7th position.
Uniqueness
7-Bromo-2,2-difluorocycloheptan-1-one is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and interactions with other molecules. The combination of these halogens can enhance the compound’s stability and biological activity compared to its analogs .
Properties
IUPAC Name |
7-bromo-2,2-difluorocycloheptan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrF2O/c8-5-3-1-2-4-7(9,10)6(5)11/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHCUKSJEUOVTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(=O)C(C1)Br)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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